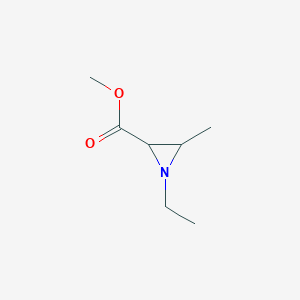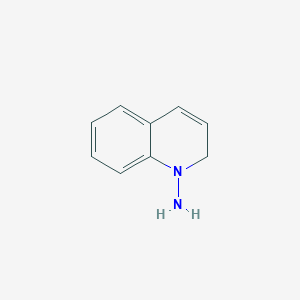
Quinolin-1(2H)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-1(2H)-amine is a heterocyclic aromatic amine derived from quinoline Quinoline itself is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: Quinolin-1(2H)-amine can be synthesized through several methods. One common approach involves the reduction of quinoline N-oxide using reducing agents such as zinc dust and acetic acid. Another method includes the cyclization of 2-aminobenzylamine with formic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of quinoline derivatives. This process typically uses palladium or platinum catalysts under high pressure and temperature conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: Quinolin-1(2H)-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolin-1(2H)-one using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinolin-1(2H)-one.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
科学研究应用
Quinolin-1(2H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: this compound derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: this compound is used in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of quinolin-1(2H)-amine varies depending on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. For example, this compound derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. In other cases, it may modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Quinolin-1(2H)-amine can be compared to other quinoline derivatives such as quinolin-2(1H)-one and isoquinolin-1(2H)-one. While all these compounds share a similar core structure, their chemical properties and applications can differ significantly:
Quinolin-2(1H)-one: Known for its antibacterial and antifungal properties.
Isoquinolin-1(2H)-one: Often used in the synthesis of pharmaceuticals and agrochemicals.
This compound stands out due to its versatility in undergoing various chemical reactions and its broad range of applications in different scientific fields.
属性
CAS 编号 |
409316-86-5 |
|---|---|
分子式 |
C9H10N2 |
分子量 |
146.19 g/mol |
IUPAC 名称 |
2H-quinolin-1-amine |
InChI |
InChI=1S/C9H10N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-6H,7,10H2 |
InChI 键 |
SGTBHEUBUMWDKD-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=CC=CC=C2N1N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




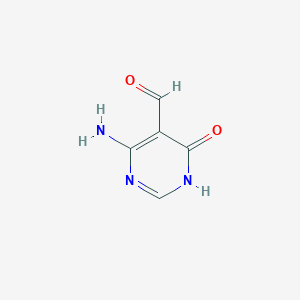

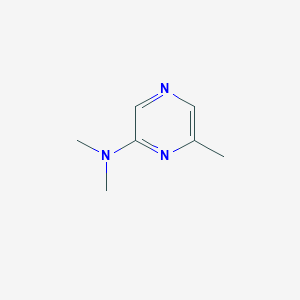
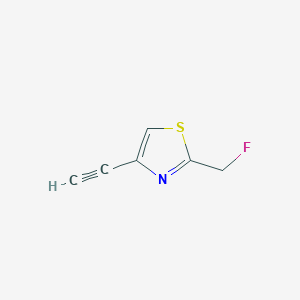


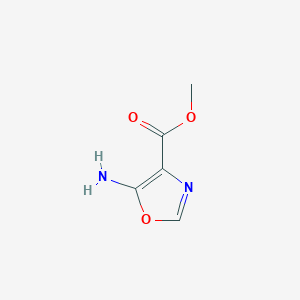
![Imidazo[1,5-a]pyridine-8-carbonitrile](/img/structure/B11922665.png)

